(Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structural features. This compound contains a phenyl group, a piperazine ring, and a tetrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl groups and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions, to form the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming the corresponding alkane.
Substitution: The piperazine ring and phenyl groups can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Saturated alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the tetrazole moiety, in particular, suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety, for example, can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-phenyl-1-(4-(methyl)piperazin-1-yl)prop-2-en-1-one: Lacks the tetrazole moiety, making it less versatile in biological applications.
(Z)-3-phenyl-1-(4-((1-methyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a phenyl group, altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the tetrazole moiety and the phenyl groups in (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one makes it unique. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
(Z)-3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVZEPUJJBDOJ-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.